N1-isobutyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide N1-isobutyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 955793-65-4
VCID: VC4412221
InChI: InChI=1S/C20H31N3O2/c1-4-11-23-12-5-6-17-13-16(7-8-18(17)23)9-10-21-19(24)20(25)22-14-15(2)3/h7-8,13,15H,4-6,9-12,14H2,1-3H3,(H,21,24)(H,22,25)
SMILES: CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC(C)C
Molecular Formula: C20H31N3O2
Molecular Weight: 345.487

N1-isobutyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

CAS No.: 955793-65-4

Cat. No.: VC4412221

Molecular Formula: C20H31N3O2

Molecular Weight: 345.487

* For research use only. Not for human or veterinary use.

N1-isobutyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide - 955793-65-4

Specification

CAS No. 955793-65-4
Molecular Formula C20H31N3O2
Molecular Weight 345.487
IUPAC Name N'-(2-methylpropyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Standard InChI InChI=1S/C20H31N3O2/c1-4-11-23-12-5-6-17-13-16(7-8-18(17)23)9-10-21-19(24)20(25)22-14-15(2)3/h7-8,13,15H,4-6,9-12,14H2,1-3H3,(H,21,24)(H,22,25)
Standard InChI Key LXBLDMSPPNHJIE-UHFFFAOYSA-N
SMILES CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC(C)C

Introduction

N1-isobutyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex organic compound belonging to the class of oxalamides. These compounds are derivatives of oxalic acid and contain amide functional groups, which are crucial for their potential biological activities and chemical reactivity. The unique structure of this compound suggests it may interact with biological systems in specific ways, making it a subject of interest for further research in medicinal chemistry.

Synthesis

The synthesis of N1-isobutyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves multi-step organic reactions. These processes may utilize various reagents and conditions to form the desired compound. The specific steps and conditions can vary depending on the starting materials and the desired yield.

Medicinal Chemistry

Research into similar compounds suggests that oxalamides can exhibit various biological activities, including anti-inflammatory and neuroprotective effects. This makes N1-isobutyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide a promising candidate for further investigation in medicinal chemistry.

Biological Activity

The mechanism of action for this compound in biological systems may involve interaction with specific enzymes, receptors, or other biomolecules. Further studies are needed to fully understand its potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator